Technical Whitepaper: 3,5-Dichloro-N-methylaniline Hydrochloride
Technical Whitepaper: 3,5-Dichloro-N-methylaniline Hydrochloride
Core Identity & Physicochemical Profiling for R&D Applications
Executive Summary
3,5-Dichloro-N-methylaniline hydrochloride (CAS: 1197239-04-5) is a specialized halogenated aniline derivative utilized primarily as a pharmacophore scaffold in medicinal chemistry and a metabolic reference standard in agrochemical development.[1][2] Distinguished by its 3,5-dichloro substitution pattern, this compound offers unique steric and electronic properties that modulate metabolic stability and lipophilicity in bioactive molecules.[1]
This guide provides a comprehensive technical analysis of the compound, detailing synthesis pathways, critical physicochemical properties, and validated analytical protocols.[1] It is designed to support researchers in optimizing handling procedures and experimental design.[1]
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]
The hydrochloride salt form significantly alters the solubility profile and stability of the parent free base, facilitating its use in aqueous-based biological assays.[1]
Identification Data[1][3][4][5][6][8]
| Parameter | Detail |
| Chemical Name | 3,5-Dichloro-N-methylaniline hydrochloride |
| Synonyms | N-methyl-3,5-dichloroaniline HCl; Benzenamine, 3,5-dichloro-N-methyl-, hydrochloride |
| CAS Number (Salt) | 1197239-04-5 |
| CAS Number (Free Base) | 42266-03-5 |
| Molecular Formula | C₇H₇Cl₂N[1][2][3][4][5][6][7][8][9] · HCl |
| Molecular Weight | 212.50 g/mol |
| Appearance | White to off-white crystalline powder |
| SMILES | CNc1cc(Cl)cc(Cl)c1.Cl |
Physicochemical Profile
The 3,5-dichloro substitution exerts a strong electron-withdrawing effect (-I), reducing the basicity of the nitrogen.[1] Consequently, the hydrochloride salt may exhibit hydrolytic instability in neutral aqueous solutions, reverting to the free base.[1]
-
Solubility:
-
pKa (Calculated): The pKa of the conjugate acid is estimated to be ~2.5–3.[1]0. This is significantly lower than N-methylaniline (pKa ~4.[1]8) due to the inductive effect of the two chlorine atoms.[1]
-
Hygroscopicity: Amine hydrochlorides are prone to moisture uptake; storage under desiccant is mandatory.[1]
Synthesis & Manufacturing Logic
Reliable synthesis requires controlling the methylation step to prevent the formation of the N,N-dimethyl byproduct.[1] The following workflow outlines the preferred reductive amination pathway, which offers higher selectivity than direct alkylation with methyl iodide.
Synthesis Pathway Diagram[1]
Figure 1: Selective synthesis pathway via reductive amination to minimize over-alkylation.
Detailed Protocol
-
Reaction: Dissolve 3,5-dichloroaniline in methanol. Add 1.0 equivalent of paraformaldehyde.[1] Stir at reflux to form the imine species.[1]
-
Reduction: Cool to 0°C and slowly add sodium borohydride (NaBH₄) or use catalytic hydrogenation (Pd/C, H₂) to reduce the imine to the secondary amine.[1]
-
Salt Formation: Extract the free base into diethyl ether. Add 4M HCl in dioxane dropwise with vigorous stirring. The hydrochloride salt precipitates immediately.[1]
-
Purification: Recrystallize from isopropanol/ether to remove trace unreacted aniline.
Analytical Characterization
To ensure scientific integrity, the identity and purity must be validated using orthogonal methods.[1]
HPLC Method (Purity & Related Substances)
This reverse-phase method separates the target from the unmethylated precursor (3,5-dichloroaniline) and the dimethyl impurity.[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]
-
Mobile Phase A: 0.1% Phosphoric acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic absorption).[1]
-
System Suitability:
NMR Spectroscopy Expectations (DMSO-d₆)
The symmetry of the 3,5-substitution pattern simplifies the aromatic region.[1]
-
¹H NMR (400 MHz):
Handling, Stability & Safety
Signal Word: WARNING
Hazard Identification
Storage & Stability[1]
-
Hygroscopicity: The salt is prone to deliquescence.[1] Store in a tightly sealed container with desiccant.
-
Hydrolysis Risk: Avoid prolonged storage in aqueous solution at neutral pH, as the weak basicity leads to equilibrium shifting toward the free base, which may precipitate.[1]
-
Shelf Life: 24 months at +4°C (Desiccated).
Applications in R&D
Drug Discovery (Bioisosteres)
Researchers utilize the 3,5-dichloro-N-methylaniline moiety to probe the hydrophobic pocket of target enzymes.[1] The chlorine atoms increase lipophilicity (LogP ~2.9 for the base) and metabolic resistance against ring oxidation, while the N-methyl group can improve blood-brain barrier (BBB) permeability compared to the primary aniline.[1]
Agrochemical Metabolite Standards
This compound is a key metabolite and degradation product of dicarboximide fungicides (e.g., Vinclozolin, Iprodione).[1] It serves as a certified reference material (CRM) for:
-
Environmental Fate Studies: Tracking degradation in soil and water.[1]
-
Residue Analysis: Quantifying metabolite levels in crops.[1]
Experimental Workflow: Metabolic Stability Assay
Figure 2: Standard workflow for assessing metabolic stability of the scaffold.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12377757, 3,5-Dichloro-N-methylaniline.[1] Retrieved January 28, 2026 from [Link][1]
-
European Chemicals Agency (ECHA). Registration Dossier: Halogenated Anilines.[1][5] Retrieved January 28, 2026 from [Link][1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 3,5-dichloro-N-methylaniline hydrochloride | 1197239-04-5 [sigmaaldrich.com]
- 3. 3,5-Dichloro-2-methylaniline | C7H7Cl2N | CID 19601392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,5-Dichloro-N-methylaniline | C7H7Cl2N | CID 12377757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aceschem.com [aceschem.com]
- 8. CN103102276A - Method for preparing 3,5-dichloroaniline - Google Patents [patents.google.com]
- 9. 3,5-Dichloro-N-methylaniline | CymitQuimica [cymitquimica.com]
- 10. The uses of N-methylaniline [yufenggp.com]
- 11. tcichemicals.com [tcichemicals.com]
